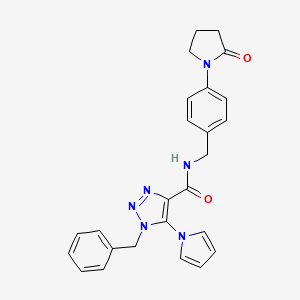

1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2/c32-22-9-6-16-30(22)21-12-10-19(11-13-21)17-26-24(33)23-25(29-14-4-5-15-29)31(28-27-23)18-20-7-2-1-3-8-20/h1-5,7-8,10-15H,6,9,16-18H2,(H,26,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPFVRKZYHPFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structural features, which include a triazole ring, pyrrole moieties, and a carboxamide group. These elements suggest significant potential for biological activity, particularly in pharmacological applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer properties.

- Pyrrole Moieties : Often associated with neuroactive compounds and have been shown to possess various biological effects.

- Carboxamide Group : This functional group can enhance the compound’s solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with critical enzymes:

- Enoyl-acyl carrier protein reductase (ENR) : Involved in fatty acid synthesis; inhibition can disrupt lipid biosynthesis.

- Dihydrofolate reductase (DHFR) : Plays a crucial role in folate metabolism; inhibition can interfere with DNA synthesis and cell proliferation.

These interactions indicate that the compound may have applications in treating conditions such as cancer and bacterial infections by disrupting essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that derivatives of similar chemical structures exhibit potent anticancer activity against various cell lines, including A549 (human lung adenocarcinoma) cells. For example:

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Compound 18 | 15 | A549 | Significant reduction in cell viability |

| Compound 21 | 10 | A549 | Selective against multidrug-resistant strains |

These findings suggest that the structural modifications in compounds similar to this compound can enhance anticancer properties while minimizing toxicity to normal cells.

Antimicrobial Activity

Research indicates that compounds with similar frameworks exhibit antimicrobial properties against multidrug-resistant pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Compound 21 |

| Escherichia coli | 16 µg/mL | Compound 18 |

These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents targeting resistant strains.

Case Studies

Several studies have documented the promising biological activities associated with derivatives of this compound:

- Study on Anticancer Activity :

- Study on Antimicrobial Properties :

Scientific Research Applications

The biological activity of 1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interactions with key enzymes involved in critical metabolic pathways. Notably, it has shown potential in inhibiting:

- Enoyl-acyl carrier protein reductase : Involved in fatty acid synthesis.

- Dihydrofolate reductase : Critical for folate metabolism.

These interactions can lead to disruptions in essential biochemical pathways, suggesting potential therapeutic applications in conditions related to metabolic dysregulation.

Research Applications

Given its structural features and biological activities, this compound can be explored for various research applications:

Drug Development

The compound's ability to interact with specific enzymes makes it a candidate for developing new therapeutics targeting metabolic disorders or infections. The triazole and carboxamide functionalities may enhance binding to biological targets.

Antimicrobial Studies

Due to the presence of the triazole ring, which is known for its antimicrobial properties, this compound could be investigated for its efficacy against bacterial and fungal pathogens.

Cancer Research

The structural similarity to other known anticancer agents suggests that this compound may exhibit cytotoxic effects against cancer cell lines. Studies could focus on its mechanism of action and potential as an anticancer drug.

Neuropharmacology

The pyrrole component is found in several neuroactive compounds; thus, this compound may also be evaluated for neuropharmacological effects, potentially influencing central nervous system disorders.

Case Studies and Research Findings

Research studies have indicated that compounds with similar structures have been effective in various biological assays. For instance:

Case Study 1: Antimicrobial Activity

A study demonstrated that triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The potential of this compound could be assessed similarly through in vitro assays.

Case Study 2: Enzyme Inhibition

Research on related compounds has shown that modifications to the triazole ring can enhance binding affinity to dihydrofolate reductase. This suggests that optimizing the structure of this compound may yield promising results in enzyme inhibition studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences:

Functional Groups : The carboxamide in the target compound may enhance hydrogen-bonding interactions compared to the pyrrolidinylcarbonyl group in pyrazole derivatives.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, including:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

- Benzylation : Coupling of benzyl groups via nucleophilic substitution or amidation under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Pyrrolidinone incorporation : Use of 2-oxopyrrolidine derivatives in Mitsunobu or Ullmann coupling reactions .

Key considerations : Optimize catalyst loading (e.g., 5 mol% CuI for CuAAC) and solvent polarity to enhance yield (typically 50–70%). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized to confirm structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR to verify benzyl protons (δ 4.5–5.0 ppm), triazole carbons (δ 140–150 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolve stereochemistry of the triazole-pyrrolidinone junction (if crystalline) .

Advanced Research Questions

Q. How can structural analogs be designed to enhance target selectivity?

- Rational modifications :

- Computational guidance : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets (e.g., CDK2 or Aurora A) .

Q. How can low yields in the final coupling step be addressed?

Q. How do researchers resolve contradictions in reported biological activity data?

- Case study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions. Validate using:

- Standardized assays : ATP concentration fixed at 1 mM for kinase inhibition studies .

- Cell-line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to account for off-target effects .

Q. What pharmacological targets are most plausible for this compound?

- Kinase inhibition : Structural analogs show activity against cyclin-dependent kinases (CDKs) due to the triazole-carboxamide motif mimicking ATP’s adenine .

- Epigenetic modulation : The pyrrole moiety may intercalate DNA or inhibit histone deacetylases (HDACs) .

- In vitro validation : Prioritize kinase profiling panels (e.g., Eurofins DiscoverX) and cellular apoptosis assays (Annexin V/PI staining) .

Q. How can stability issues in aqueous buffers be mitigated during bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.